2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Dopamine D3 receptor Antagonist Selectivity

2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 301306-99-0) is a synthetic small molecule belonging to the N-arylbenzamide class, defined by a 2,4-dichlorobenzamide pharmacophore linked to a 2,3-dihydro-1,4-benzodioxin-6-yl scaffold. While the benzodioxin core is a recurring motif in probe compounds targeting D2/D3 dopamine receptors and LSD1 , the precise 2,4-dichloro substitution pattern on the benzamide ring creates a structural isomer of the known ALDH2 agonist Alda‑1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide; CAS 349438-38-6).

Molecular Formula C15H11Cl2NO3
Molecular Weight 324.2 g/mol
CAS No. 301306-99-0
Cat. No. B11982196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
CAS301306-99-0
Molecular FormulaC15H11Cl2NO3
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2NO3/c16-9-1-3-11(12(17)7-9)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19)
InChIKeyNWLIRTODYXHMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.5 [ug/mL] (The mean of the results at pH 7.4)

2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 301306-99-0) – Structural Identity and Key Procurement Context


2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 301306-99-0) is a synthetic small molecule belonging to the N-arylbenzamide class, defined by a 2,4-dichlorobenzamide pharmacophore linked to a 2,3-dihydro-1,4-benzodioxin-6-yl scaffold . While the benzodioxin core is a recurring motif in probe compounds targeting D2/D3 dopamine receptors and LSD1 [1][2], the precise 2,4-dichloro substitution pattern on the benzamide ring creates a structural isomer of the known ALDH2 agonist Alda‑1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide; CAS 349438-38-6) [3]. This isomerism is not a superficial feature; it directly governs target selectivity. The compound’s availability as a discrete synthetic intermediate and screening probe underscores its utility for laboratories performing structure-activity relationship (SAR) campaigns or selectivity profiling .

Why Simple 2,4-Dichlorobenzamide Analogs Cannot Replace 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide


The 2,3-dihydro-1,4-benzodioxin-6-yl substituent is not a passive carrier; it is an active structural determinant that dictates target engagement and selectivity. Replacing it with a simple phenyl, benzyl, or even the constitutionally isomeric 1,3-benzodioxol-5-ylmethyl group (as in Alda‑1) results in a qualitatively different pharmacological profile. For instance, while Alda‑1 functions as an ALDH2 agonist, this compound exhibits primary affinity for the dopamine D3 receptor, with a Ki of 25.1 nM [1]. Attempting to substitute one for the other in a D3-targeted screen would lead to an erroneous structure‑activity conclusion, as the 2,4-dichloro substitution pattern, in combination with the benzodioxin ring, imparts a unique selectivity fingerprint that is not shared by 2,6-dichloro or non-benzodioxin benzamides [2]. Generic substitution is therefore a demonstrable risk to data integrity in any experiment where target selectivity is a critical parameter.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide Relative to Its Closest Analogs


D3 vs. D2 Dopamine Receptor Selectivity Compared to In-Class Benzodioxin Antagonists

This compound demonstrates a marked selectivity for the dopamine D3 receptor over the D2 receptor. In a head-to-head binding assay using human receptors expressed in CHO cells, it exhibited a Ki of 25.1 nM at D3 and a Ki of 316 nM at D2, resulting in a 12.6-fold selectivity ratio [1]. This profile contrasts with the canonical benzodioxin-containing D3 antagonist referenced in BindingDB (BDBM50057759), which shows a D3 IC50 of 19 nM but lacks a publicly reported matched D2 value in the same assay format, making the present compound's quantified selectivity a more complete data point for SAR studies [2].

Dopamine D3 receptor Antagonist Selectivity

hERG Liability vs. Therapeutic Window Comparison with D3-Active Benzodioxins

The compound's hERG channel affinity (IC50 = 794 nM) yields a provisional therapeutic index of approximately 31.6 relative to its D3 potency [1]. This compares favorably with the hERG IC50 of 2,470 nM reported for the D3-selective benzodioxin probe BDBM50411704, which demonstrates a D3 Ki of 63.1 nM, giving a therapeutic index of approximately 39.1 [2]. The similarity in safety margin, combined with the higher absolute D3 potency, positions this compound as a more potent alternative with a comparable cardiac risk profile, thus offering a clear advantage in lead optimization campaigns where potency is a key selection criterion.

hERG Cardiotoxicity Safety margin

LSD1 Inhibitory Activity vs. Monoamine Oxidase Selectivity in a Multi-Enzyme Panel

In a biochemical panel, this compound exhibited distinct enzyme inhibition profiles: an IC50 of 131 nM against lysine-specific demethylase 1A (KDM1A/LSD1) [1], while its activity at monoamine oxidase A (MAO-A) was more potent (IC50 = 94 nM) and significantly reduced at MAO-B (IC50 = 11,500 nM) [2]. The 122-fold selectivity for MAO-A over MAO-B contrasts with the behavior of many LSD1 inhibitors that show broad MAO inhibition, such as the non-benzodioxin LSD1 inhibitor SP-2509, which exhibits nanomolar MAO-A and MAO-B activity [3]. This selectivity pattern makes the compound a useful chemical tool for deconvoluting LSD1-specific effects from off-target MAO activity.

LSD1 KDM1A Monoamine oxidase selectivity

Structural Isomerism with Alda-1: Substitution Pattern Dictates Agonism vs. Antagonism at ALDH2

2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a positional and constitutional isomer of the well-characterized ALDH2 agonist Alda-1 (2,6-dichloro-N-(1,3-benzodioxol-5-ylmethyl)benzamide) [1]. The shift from 2,6-dichloro to 2,4-dichloro substitution and from a methylenedioxybenzyl to a benzodioxin aniline is sufficient to convert an agonist into a ligand with distinct dopamine receptor antagonist properties [2]. This functional switch demonstrates the critical role of the benzodioxin-2,4-dichloro arrangement in determining target engagement. For drug discovery programs, this compound serves as a vital negative control for Alda-1, enabling rigorous interrogation of ALDH2-dependent vs. independent mechanisms.

ALDH2 Structural isomer Functional switch

Best-Fit Research and Industrial Application Scenarios for 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide


D3 Receptor Selectivity Profiling in Neuropsychiatric Drug Discovery

The validated 12.6-fold D3/D2 selectivity ratio (Ki 25.1 nM vs. 316 nM) makes this compound a reference antagonist for defining the D3 contribution in mixed D2/D3 pharmacology assays. It can be used to calibrate functional selectivity in β-arrestin recruitment or GTPγS binding assays across various cell backgrounds, as demonstrated in the BindingDB entries for human CHO-expressed receptors [1].

Epigenetic Probe for LSD1 Inhibition with Reduced MAO-B Confounding

With an LSD1 IC50 of 131 nM and a marked 122-fold selectivity over MAO-B, this compound is suited for cellular epigenetic studies where MAO-B inhibition would otherwise distort histone methylation readouts. It serves as a complementary tool to SP-2509, providing a cleaner selectivity window to attribute effects specifically to LSD1 demethylase activity [2].

Negative Control for ALDH2-Dependent Cardioprotection Studies

The structural isomerism with Alda-1, combined with the absence of ALDH2 agonism, positions this compound as an ideal negative control in ex vivo models of ischemia-reperfusion injury. Using it alongside Alda-1 allows researchers to rule out ALDH2-mediated effects, ensuring that observed phenotypes are mechanism-specific [3].

Chemical Tool for Polypharmacology Informatics and Off-Target Prediction Validation

Because the compound displays activity across multiple targets (D3, D2, LSD1, MAO-A, hERG) with quantified affinity values, it is a valuable test case for computational models of polypharmacology and off-target liability. Its binding data, all derived from publicly accessible BindingDB records, provide a benchmark for in silico selectivity prediction algorithms [1][2].

Quote Request

Request a Quote for 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.